

Essential Safety Protocols for Handling **SW120** in a Laboratory Setting

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **SW120**

Cat. No.: **B611084**

[Get Quote](#)

IMMEDIATE ACTION REQUIRED: Before handling **SW120**, it is imperative to locate and thoroughly review its Safety Data Sheet (SDS). The identifier "**SW120**" is not a universally recognized chemical name, indicating it may be an internal laboratory code or a specialized substance. Without the SDS, a specific hazard assessment and determination of appropriate Personal Protective Equipment (PPE) is not possible.

An SDS provides critical, substance-specific information including physical and chemical properties, health and environmental hazards, and safety precautions for handling, storage, and transport.[\[1\]](#)[\[2\]](#) OSHA's Hazard Communication Standard mandates that SDSs must be readily accessible to all employees in their work areas.[\[1\]](#)

General Procedure for Handling Unidentified or Novel Substances

In the absence of immediate identification for **SW120**, a cautious approach is warranted. Treat the substance as potentially hazardous until its properties are fully understood. The following is a procedural guide for risk assessment and PPE selection applicable to any new or unidentified chemical in a laboratory environment.

Step 1: Hazard Identification The first and most critical step is to identify the potential hazards associated with the substance. This information is detailed in the Safety Data Sheet (SDS). Key sections to review for PPE selection are:

- Section 2: Hazard(s) Identification: Describes the intrinsic hazards of the chemical.
- Section 8: Exposure Controls/Personal Protection: Provides specific recommendations for PPE and other exposure limits.[\[3\]](#)

Step 2: Risk Assessment Once the hazards are identified, a risk assessment should be conducted to evaluate the potential for exposure during the planned experimental procedures. [\[4\]](#) This involves considering:

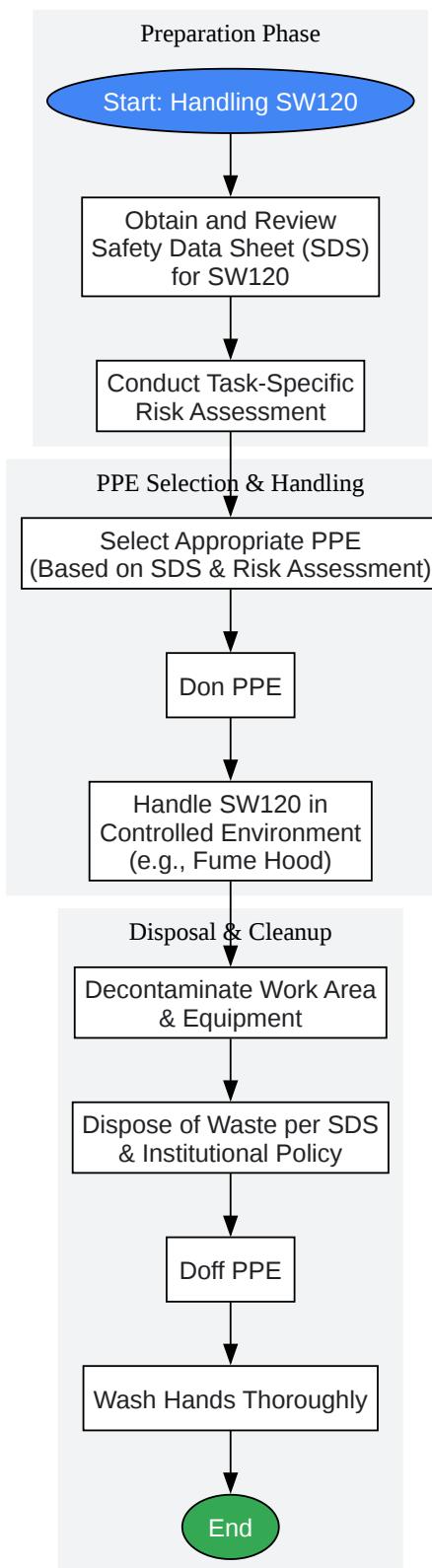
- The quantity of the substance being used.
- The physical form of the substance (e.g., solid, liquid, gas).
- The volatility and concentration of the substance.
- The nature of the procedure (e.g., heating, vortexing, sonicating).

Step 3: Selection of Personal Protective Equipment (PPE) Based on the hazard identification and risk assessment, the appropriate PPE can be selected. PPE is considered the last line of defense against chemical hazards, after engineering and administrative controls.[\[5\]](#)

Summary of Personal Protective Equipment for Laboratory Use

The following table summarizes the types of PPE and their general applications in a laboratory setting. The specific type of each PPE (e.g., glove material) must be chosen based on the hazards of **SW120** as detailed in its SDS.

PPE Category	Equipment Examples	Protection Against
Eye and Face Protection	Safety glasses with side shields, Chemical splash goggles, Face shield	Flying particles, chemical splashes, and potentially injurious light radiation. Goggles are required for significant splash hazards, and a face shield should be worn over goggles for highly corrosive materials or large volumes. [6] [7] [8] [9]
Hand Protection	Disposable nitrile gloves, Neoprene gloves, Butyl rubber gloves, Silver Shield gloves	Dermal contact with hazardous chemicals. The choice of glove material is critical and depends on the specific chemical being handled, as no single glove material protects against all chemicals. [6] [9]
Body Protection	Laboratory coat (standard or flame-resistant), Chemical-resistant apron, Coveralls	Splashes of chemicals or biological agents, protecting skin and personal clothing. Flame-resistant coats are necessary when working with pyrophoric or large quantities of flammable materials. [7] [10] [11]
Respiratory Protection	N95 respirator, Half-mask or full-face respirator with specific cartridges, Powered Air-Purifying Respirator (PAPR)	Inhalation of hazardous dust, vapors, or gases. The type of respirator and cartridge must be matched to the specific airborne contaminant and its concentration. [10]
Foot Protection	Closed-toe shoes	Spills of hazardous materials and injuries from dropped objects. Perforated shoes or



sandals are not permitted in a laboratory setting.[7][8][10]

Experimental Protocol: Safe Handling and Disposal of SW120

1. Pre-Handling Preparation:
 - 1.1. Obtain and Review the SDS for **SW120**: Do not proceed without it.
 - 1.2. Conduct a Risk Assessment: Evaluate the specific procedures to be performed with **SW120** and the potential for exposure.
 - 1.3. Prepare Engineering Controls: Ensure a properly functioning chemical fume hood is available if **SW120** is volatile or produces aerosols.
 - 1.4. Select and Inspect PPE: Based on the SDS and risk assessment, select the appropriate PPE. Inspect all PPE for damage before use.
2. Handling Procedure:
 - 2.1. Don PPE: Put on all required PPE before entering the designated handling area. This includes a lab coat, appropriate gloves, and eye protection at a minimum.
 - [6] 2.2. Work in a Designated Area: Handle **SW120** in a well-ventilated area, preferably within a chemical fume hood.
 - 2.3. Minimize Exposure: Use the smallest quantity of **SW120** necessary for the experiment. Keep containers closed when not in use.
 - 2.4. Avoid Contamination: Do not touch personal items (e.g., phones, door handles) with gloved hands.[7] Remove gloves using the proper technique to avoid contaminating your skin.
3. Post-Handling and Disposal:
 - 3.1. Decontamination: Wipe down the work area with an appropriate solvent or cleaning agent.
 - 3.2. Waste Segregation: Segregate waste containing **SW120** according to its hazard classification as specified in the SDS and institutional guidelines.
 - 3.3. Waste Disposal: Dispose of **SW120** waste in properly labeled, sealed containers. Follow all local and institutional regulations for hazardous waste disposal. The SDS will provide specific guidance on disposal.
 - 3.4. Doff PPE: Remove PPE in the correct order to prevent cross-contamination. Typically, this is gloves first, followed by a lab coat and eye protection.
 - 3.5. Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for Safe Handling and PPE Selection for **SW120**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety Data Sheets (SDSs) | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. insights.regencysupply.com [insights.regencysupply.com]
- 3. osha.gov [osha.gov]
- 4. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 5. The MSDS HyperGlossary: Personal Protective Equipment, PPE [ilpi.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. EHSO Manual 2025-2026 - Personal Protective Equipment [labman.ouhsc.edu]
- 8. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- To cite this document: BenchChem. [Essential Safety Protocols for Handling SW120 in a Laboratory Setting]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611084#personal-protective-equipment-for-handling-sw120>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com